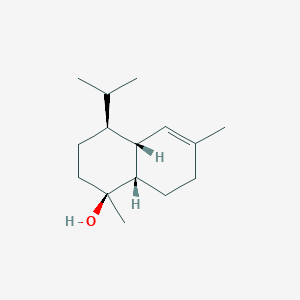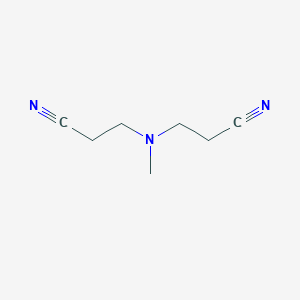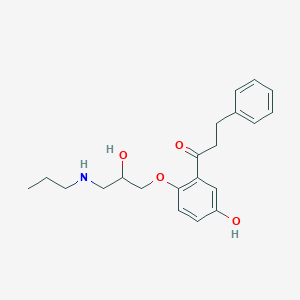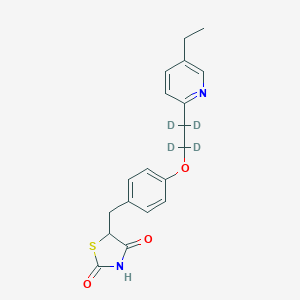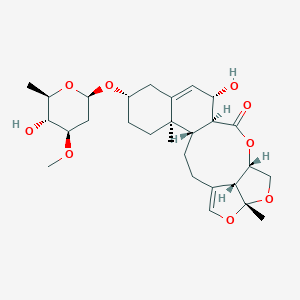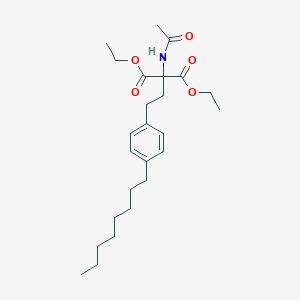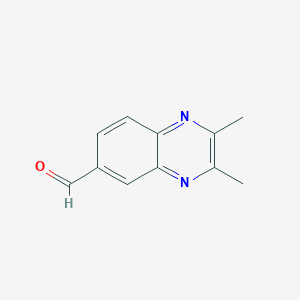
2,3-Dimethylquinoxaline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylquinoxaline-6-carbaldehyde (DMQX) is a chemical compound that has been extensively studied for its potential therapeutic applications. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain.
Wirkmechanismus
2,3-Dimethylquinoxaline-6-carbaldehyde blocks the ionotropic glutamate receptor by binding to the receptor and preventing the binding of glutamate. This results in a decrease in the transmission of nerve impulses in the brain. The ionotropic glutamate receptor is involved in a variety of neurological processes, including learning and memory, and its dysfunction has been implicated in a number of neurological disorders.
Biochemische Und Physiologische Effekte
2,3-Dimethylquinoxaline-6-carbaldehyde has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the excitability of neurons in the brain, which can lead to a decrease in seizures in animal models of epilepsy. 2,3-Dimethylquinoxaline-6-carbaldehyde has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dimethylquinoxaline-6-carbaldehyde is a potent and selective antagonist of the ionotropic glutamate receptor, which makes it a valuable tool for studying the role of glutamate receptors in neurological disorders. However, its potency and selectivity can also make it difficult to use in some experiments. Additionally, 2,3-Dimethylquinoxaline-6-carbaldehyde has a relatively short half-life, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 2,3-Dimethylquinoxaline-6-carbaldehyde. One area of interest is the development of more potent and selective glutamate receptor antagonists. Another area of interest is the development of 2,3-Dimethylquinoxaline-6-carbaldehyde derivatives that have improved pharmacokinetic properties. Finally, there is interest in using 2,3-Dimethylquinoxaline-6-carbaldehyde as a tool to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Synthesemethoden
The synthesis of 2,3-Dimethylquinoxaline-6-carbaldehyde involves a multi-step process that begins with the reaction of 2,3-dimethylaniline with chloroacetyl chloride to form 2,3-dimethylquinoline-6-carboxaldehyde. This is then reacted with hydroxylamine hydrochloride to form 2,3-Dimethylquinoxaline-6-carbaldehyde. The purity of 2,3-Dimethylquinoxaline-6-carbaldehyde can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylquinoxaline-6-carbaldehyde has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the ionotropic glutamate receptor, which is involved in the transmission of nerve impulses in the brain. 2,3-Dimethylquinoxaline-6-carbaldehyde has been used in research to study the role of glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
108763-28-6 |
|---|---|
Produktname |
2,3-Dimethylquinoxaline-6-carbaldehyde |
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
2,3-dimethylquinoxaline-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-7-8(2)13-11-5-9(6-14)3-4-10(11)12-7/h3-6H,1-2H3 |
InChI-Schlüssel |
BYLBWMINSPCQKL-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C=O)C |
Kanonische SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




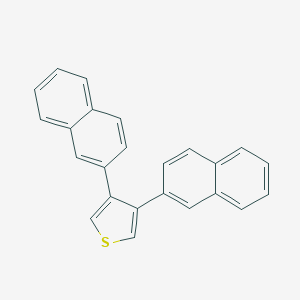
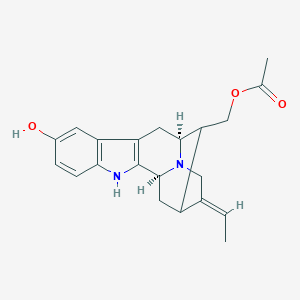
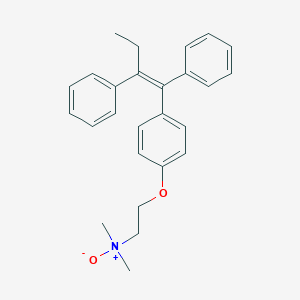
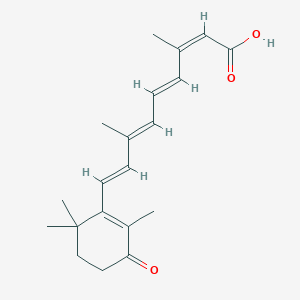
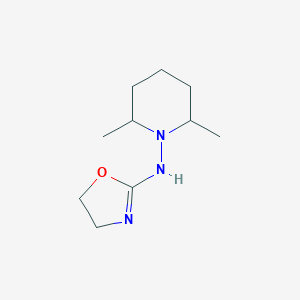
![Methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B19491.png)
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)
